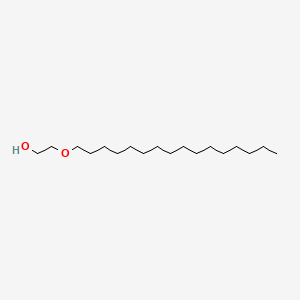

Ethylene glycol monohexadecyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hexadecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAMVJAGJWGWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-95-9 | |

| Record name | Polyethylene glycol cetyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00858846 | |

| Record name | Hexadecyl ethyleneglycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-71-2, 69364-63-2 | |

| Record name | Ethylene glycol monohexadecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecyl ethyleneglycol monoether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl ethyleneglycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hexadecyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoceteth-20 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECYL ETHYLENEGLYCOL MONOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO15AM5953 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethylene Glycol Monohexadecyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) glycol monohexadecyl ether, also known as C16E1 or cetyl alcohol ethoxylate with a single ethylene oxide unit, is a non-ionic surfactant of significant interest in various scientific and industrial applications, including pharmaceuticals, cosmetics, and advanced materials. Its amphiphilic nature, consisting of a hydrophilic ethylene glycol head and a hydrophobic hexadecyl (cetyl) tail, allows it to modify the surface and interfacial properties of liquids. This technical guide provides a comprehensive overview of the core physical properties of ethylene glycol monohexadecyl ether, detailed experimental protocols for their determination, and a visual representation of a key experimental workflow.

Core Physical Properties

The physical characteristics of this compound are fundamental to its function as a surfactant. While precise experimental data for this specific compound can be limited, the following table summarizes its known properties, supplemented with data from closely related homologous compounds for comparative purposes.

| Property | Value | Notes |

| Molecular Formula | C₁₈H₃₈O₂ | - |

| Molecular Weight | 286.5 g/mol | [1] |

| Appearance | Waxy solid at room temperature | Based on properties of similar long-chain alcohol ethoxylates. |

| Melting Point | 41-49 °C | Data for Polyethylene Glycol Cetyl Ether (a mixture containing C16E1). |

| Boiling Point | > 200 °C at 760 mmHg (estimated) | High molecular weight ethers typically have high boiling points. For comparison, ethylene glycol monoethyl ether boils at 135°C[2]. The boiling point increases significantly with the length of the alkyl chain. |

| Density | ~0.87 g/mL at 20°C (estimated) | Based on the density of the homologous ethylene glycol monododecyl ether (0.873 g/mL at 20°C). |

| Water Solubility | Sparingly soluble | The solubility of alcohol ethoxylates in water decreases as the length of the hydrophobic alkyl chain increases. |

| Critical Micelle Concentration (CMC) | 27.5 µM at 25°C | Data for the homologous ethylene glycol monododecyl ether (C12E1)[3]. The CMC of C16E1 is expected to be lower due to its longer hydrophobic chain. |

Experimental Protocols

Accurate determination of the physical properties of surfactants is crucial for their application. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which surfactant molecules begin to aggregate into micelles. A common and precise method for determining the CMC is by measuring the surface tension of surfactant solutions at various concentrations.

Principle: Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration as surfactant monomers adsorb at the air-water interface. Above the CMC, the interface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in a much smaller change in surface tension with further increases in concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

Instrumentation:

-

Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath

Procedure (using the Wilhelmy Plate Method):

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of high-purity water (e.g., deionized or Milli-Q) to prepare a concentrated stock solution. Gentle heating and stirring may be required to ensure complete dissolution.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning the expected CMC. The concentrations should be chosen to provide sufficient data points both below and above the CMC.

-

Instrument Calibration and Setup:

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight.

-

Clean the Wilhelmy plate thoroughly, for example, by flaming it to red heat (for a platinum plate) to remove any organic contaminants.

-

Place a known volume of the lowest concentration sample into the sample vessel and place it on the tensiometer's stage.

-

Ensure the temperature of the sample is controlled and recorded, as surface tension is temperature-dependent.

-

-

Measurement:

-

Lower the Wilhelmy plate until it is partially submerged in the liquid.

-

The instrument measures the force exerted on the plate by the surface tension of the liquid.

-

Record the surface tension value once the reading has stabilized.

-

-

Data Collection: Repeat the measurement for each of the prepared dilutions, starting from the lowest concentration and proceeding to the highest. Ensure the plate and sample vessel are thoroughly cleaned between each measurement.

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will show two distinct linear regions.

-

Fit linear regression lines to the data points in each region.

-

The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).

-

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for determining the Critical Micelle Concentration (CMC) of this compound.

Caption: Workflow for CMC determination.

References

An In-depth Technical Guide on the Synthesis and Purity of Ethylene Glycol Monohexadecyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purity assessment of ethylene (B1197577) glycol monohexadecyl ether, a non-ionic surfactant with applications in various scientific and industrial fields, including drug development. The primary synthetic route detailed is the Williamson ether synthesis, a robust and versatile method for ether formation. This document outlines the reaction mechanism, detailed experimental protocols, and purification techniques. Furthermore, it presents a thorough guide to the analytical methods for purity determination, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Synthesis of Ethylene Glycol Monohexadecyl Ether

The most common and effective method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[1][2] In this specific synthesis, the monosodium salt of ethylene glycol acts as the nucleophile, attacking the primary alkyl halide, 1-bromohexadecane (B154569).[3][4]

Reaction Mechanism

The synthesis is a two-step process:

-

Formation of the Alkoxide: Ethylene glycol is reacted with a strong base, typically sodium metal or sodium hydride, to deprotonate one of the hydroxyl groups, forming monosodium glycolate (B3277807).[4][5]

-

Nucleophilic Substitution: The resulting alkoxide attacks the 1-bromohexadecane, displacing the bromide ion and forming the ether linkage.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established Williamson ether synthesis procedures.[1][6]

Materials:

-

Ethylene glycol (anhydrous)

-

Sodium metal (or Sodium Hydride, 60% dispersion in mineral oil)

-

1-Bromohexadecane[3]

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Alkoxide Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous ethylene glycol (10 equivalents) to anhydrous DMF under a nitrogen atmosphere.

-

Carefully add sodium metal (1 equivalent) in small portions to the stirred solution. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has reacted and a clear solution of monosodium glycolate is formed.[4][5] If using sodium hydride, add it portion-wise and stir until hydrogen evolution ceases.

-

-

Ether Synthesis:

-

To the solution of monosodium glycolate, add 1-bromohexadecane (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 50-100°C and maintain this temperature for 1-8 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate to isolate the pure this compound.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Quantitative Data

| Parameter | Value/Range | Reference |

| Typical Yield | 50-95% | [1] |

| Reaction Temperature | 50-100 °C | [1] |

| Reaction Time | 1-8 hours | [1] |

Purity Assessment

The purity of the synthesized this compound is determined using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of glycol ethers.[7][8]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable solvent such as dichloromethane (B109758) or methanol.

-

Instrumentation:

-

GC Column: Cross-linked methyl silicone capillary column (e.g., SE-30, SE-54), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

-

Injection: Splitless injection of 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 35°C, ramped to 250°C at a rate of 5°C/min.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

-

Data Presentation: Expected GC-MS Parameters

| Parameter | Setting | Reference |

| GC Column Type | Cross-linked methyl silicone | |

| Temperature Program | 35-250°C at 5°C/min | |

| Carrier Gas | Helium | [9] |

| Ionization Energy | 70 eV | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the synthesized product. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis [10][11]

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).[10]

-

¹H NMR:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Typical parameters include a 30° pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds.[10]

-

-

¹³C NMR:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be required.[10]

-

Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (terminal) | ~0.88 (t) | ~14.1 |

| -(CH₂)₁₄- (bulk) | ~1.25 (m) | ~22.7-31.9 |

| -O-CH₂-(CH₂)₁₄- | ~3.4-3.5 (t) | ~71-72 |

| -O-CH₂-CH₂-OH | ~3.5-3.6 (t) | ~70-71 |

| -CH₂-OH | ~3.7 (t) | ~61-62 |

| -OH | Variable | - |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the presence of the ether linkage and the hydroxyl group.

Experimental Protocol: FTIR Analysis [10][13]

-

Sample Preparation: The spectrum can be acquired using a neat liquid film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the sample is placed directly on the crystal.[10]

-

Data Acquisition:

-

Collect a background spectrum.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[10]

-

Data Presentation: Expected FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3600-3200 (broad) | Indicates the presence of the hydroxyl group. |

| C-H stretch (alkane) | 2960-2850 (strong) | Aliphatic C-H bonds in the hexadecyl chain. |

| C-O stretch (ether) | 1150-1085 (strong) | Characteristic of the ether linkage. |

| C-O stretch (alcohol) | 1050-1000 (strong) | C-O bond of the primary alcohol. |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification and Analysis Logic

Caption: Logic for purification and subsequent analytical validation.

References

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. gcms.cz [gcms.cz]

- 8. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

Ethylene Glycol Monohexadecyl Ether: A Technical Guide for Researchers

Introduction

Ethylene (B1197577) glycol monohexadecyl ether, a non-ionic surfactant, is a valuable tool in various scientific disciplines, particularly in biochemistry and drug development. Its amphipathic nature, characterized by a hydrophilic ethylene glycol head and a hydrophobic hexadecyl tail, allows it to interact with both aqueous and lipid environments. This property makes it an effective agent for solubilizing membrane proteins, formulating drug delivery systems, and in the synthesis of various organic compounds. This technical guide provides an in-depth overview of ethylene glycol monohexadecyl ether, including its chemical identifiers, physicochemical properties, experimental protocols for its synthesis and application, and visual representations of relevant chemical and experimental workflows.

Chemical Identifiers and Synonyms

The primary identifier for this compound is its CAS (Chemical Abstracts Service) registry number. It is also known by several synonyms in scientific literature and commercial products.

| Identifier | Value |

| CAS Number | 2136-71-2[1][2][3] |

| Synonyms | 2-Hexadecoxyethanol, Hexadecyl ethyleneglycol monoether, Ethanol, 2-(hexadecyloxy)-, Ceteth-1, 1-(2-Hydroxyethoxy)hexadecane, ETHYLENE GLYCOL CETYL ETHER, Hexadecylglycol, 2-(Hexadecyloxy)ethan-1-ol, C16E1[2][3] |

| Molecular Formula | C₁₈H₃₈O₂[1] |

| Molecular Weight | 286.49 g/mol [1] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in various experimental settings. These properties influence its behavior in solution, its effectiveness as a surfactant, and its interaction with biological molecules.

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 42-43 °C |

| Boiling Point | 151 °C at 1.0 Torr |

| Density (Predicted) | 0.869 ± 0.06 g/cm³ |

| Solubility | Slightly soluble in Chloroform and Methanol |

| pKa (Predicted) | 14.42 ± 0.10 |

Note: Some of the presented data are predicted values and should be used as an estimate.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers. This protocol describes a general procedure for the synthesis of this compound from 1-bromohexadecane (B154569) and ethylene glycol.

Materials:

-

1-Bromohexadecane

-

Ethylene glycol

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Glassware for reaction and purification

Procedure:

-

Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a molar excess of ethylene glycol to a suspension of sodium hydride in anhydrous THF. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of ethylene glycol.

-

Etherification: To the freshly prepared alkoxide solution, add 1-bromohexadecane dropwise at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Work-up: Cool the reaction mixture to room temperature and quench it by carefully adding a saturated sodium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound.

References

An In-Depth Technical Guide on the Critical Micelle Concentration of Ethylene Glycol Monohexadecyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethylene (B1197577) Glycol Monohexadecyl Ether

Ethylene glycol monohexadecyl ether, also known by its chemical name 2-Hexadecoxyethanol and its International Nomenclature of Cosmetic Ingredients (INCI) name Ceteth-1, belongs to the family of polyoxyethylene alkyl ethers. These are nonionic surfactants composed of a hydrophobic alkyl chain (a hexadecyl or C16 chain in this case) and a hydrophilic head group (a single ethylene glycol unit, E1). Its amphiphilic nature drives its tendency to adsorb at interfaces and, above a certain concentration, to self-assemble into micelles in aqueous solutions.

The Critical Micelle Concentration (CMC) is a fundamental physicochemical property of a surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate to form organized molecular assemblies called micelles. Below the CMC, the surfactant molecules exist predominantly as monomers and arrange themselves at the surface of the liquid, leading to a decrease in surface tension. Once the CMC is reached, the surface is saturated, and any additional surfactant molecules form micelles in the bulk of the solution, causing physical properties such as surface tension, conductivity, and light scattering to exhibit a distinct change.

Quantitative Data Summary

Although a precise experimental CMC value for this compound (C16E1) is not explicitly documented in readily available literature, we can estimate its CMC based on the known behavior of homologous polyoxyethylene alkyl ether surfactants. The CMC of nonionic surfactants is strongly influenced by the length of both the hydrophobic alkyl chain and the hydrophilic polyoxyethylene chain.

Generally, for a fixed number of ethylene oxide units, increasing the length of the alkyl chain leads to a decrease in the CMC due to increased hydrophobicity. For instance, the CMC of ethylene glycol monododecyl ether (C12E1) is reported to be 27.5 µM at 25°C[1]. Given that C16E1 has a longer alkyl chain (16 carbons versus 12), its CMC is expected to be significantly lower.

The following table summarizes the CMC values of some related nonionic surfactants to provide context for the expected CMC of C16E1.

| Surfactant | Chemical Formula | Alkyl Chain Length | Ethylene Oxide Units | CMC (Molarity) | Temperature (°C) |

| Ethylene Glycol Monododecyl Ether (C12E1) | C14H30O2 | 12 | 1 | 2.75 x 10⁻⁵ M[1] | 25 |

| Pentaethylene Glycol Monododecyl Ether (C12E5) | C22H46O6 | 12 | 5 | 7 x 10⁻⁵ M | 25 |

| This compound (C16E1) | C18H38O2 | 16 | 1 | Estimated < 1 x 10⁻⁵ M | ~25 |

Note: The CMC value for this compound (C16E1) is an estimation based on the trend of decreasing CMC with increasing alkyl chain length observed in homologous series of nonionic surfactants.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of nonionic surfactants like this compound. The most common methods include surface tensiometry, fluorescence spectroscopy, and conductivity measurements.

Surface Tensiometry

This is a classical and widely used method for determining the CMC of surfactants. It is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Detailed Methodology:

-

Preparation of Surfactant Solutions:

-

Prepare a stock solution of this compound in high-purity deionized water. The concentration should be well above the expected CMC.

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations that span the expected CMC. A logarithmic dilution series is often effective.

-

-

Instrumentation and Measurement:

-

Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each solution.

-

Ensure the platinum ring or plate is thoroughly cleaned before each measurement (e.g., by flaming or washing with a suitable solvent) to avoid contamination.

-

Calibrate the instrument with deionized water.

-

Maintain a constant temperature for all measurements, as CMC is temperature-dependent.

-

-

Data Analysis:

-

Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

-

The resulting plot will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the curve.

-

Caption: Experimental workflow for CMC determination by surface tensiometry.

Fluorescence Spectroscopy

This method utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments. The change in the fluorescence spectrum of the probe is monitored as a function of surfactant concentration.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in a volatile organic solvent like acetone) at a low concentration (e.g., 1 mM).

-

Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

-

Add a small, constant aliquot of the pyrene stock solution to each surfactant solution. The final concentration of pyrene should be very low (micromolar range) to avoid self-quenching and perturbation of the micellization process.

-

Allow the organic solvent to evaporate completely.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to record the emission spectrum of pyrene in each surfactant solution. The excitation wavelength for pyrene is typically around 335 nm.

-

Maintain a constant temperature throughout the measurements.

-

-

Data Analysis:

-

The pyrene emission spectrum shows several vibronic bands. The ratio of the intensity of the first peak (I1, around 373 nm) to the third peak (I3, around 384 nm) is sensitive to the polarity of the microenvironment.

-

Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sigmoidal decrease. The CMC is often taken as the concentration at the inflection point of this curve, which can be determined from the maximum of the first derivative of the curve.

-

Caption: Workflow for CMC determination using fluorescence spectroscopy with a pyrene probe.

Conductivity Measurement

This method is applicable to ionic surfactants but can also be used for nonionic surfactants, although the changes in conductivity are less pronounced. The principle is that the mobility of surfactant molecules changes upon micelle formation.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a series of aqueous solutions of this compound with varying concentrations. High-purity water with low intrinsic conductivity should be used.

-

-

Conductivity Measurement:

-

Use a calibrated conductivity meter to measure the specific conductance of each solution.

-

Ensure the temperature of the solutions is kept constant.

-

-

Data Analysis:

-

Plot the specific conductance as a function of the surfactant concentration.

-

The plot will show two linear regions with different slopes. The break point in the plot corresponds to the CMC.

-

Caption: Experimental workflow for CMC determination by conductivity measurement.

Conclusion

References

Ethylene glycol monohexadecyl ether hydrophilic-lipophilic balance

An In-depth Technical Guide on the Hydrophilic-Lipophilic Balance of Ethylene (B1197577) Glycol Monohexadecyl Ether

Introduction

Ethylene glycol monohexadecyl ether, a non-ionic surfactant, plays a crucial role in various scientific and industrial applications, particularly in the formulation of emulsions.[1][2][3][4] Its efficacy as an emulsifying agent, detergent, or solubilizer is fundamentally governed by its Hydrophilic-Lipophilic Balance (HLB). This guide provides a comprehensive overview of the HLB of this compound, its physicochemical properties, and the methodologies for its determination, tailored for researchers, scientists, and professionals in drug development.

This compound is part of a broader class of surfactants known as polyethylene (B3416737) glycol hexadecyl ethers, with the general formula HO(C₂H₄O)ₙC₁₆H₃₃.[1][2] This guide focuses on the specific instance where 'n' equals 1, signifying a single ethylene glycol unit. This compound is also known by several synonyms, including 2-Hexadecoxyethanol and Ceteth-1.[5]

The Hydrophilic-Lipophilic Balance (HLB) System

The HLB system is an empirical scale, typically ranging from 0 to 20, that quantifies the degree of hydrophilicity or lipophilicity of a surfactant molecule.[6] A low HLB value (0-6) indicates a more lipophilic (oil-soluble) character, making the surfactant suitable for water-in-oil (W/O) emulsions. Conversely, a high HLB value (8-18) signifies a more hydrophilic (water-soluble) nature, ideal for oil-in-water (O/W) emulsions.[6][7] The balance between the hydrophilic and lipophilic portions of the surfactant molecule is the determining factor for its function.[8]

Physicochemical and HLB Data for this compound

The properties of this compound are summarized in the table below. The HLB value has been calculated using Griffin's method, a widely accepted theoretical approach for non-ionic surfactants.[6][8]

| Property | Value |

| Chemical Name | 2-(Hexadecyloxy)ethanol |

| Synonyms | This compound, Ceteth-1, Hexadecyl ethyleneglycol monoether |

| CAS Number | 2136-71-2[5][9] |

| Molecular Formula | C₁₈H₃₈O₂[5] |

| Molecular Weight (M) | 286.5 g/mol [5] |

| Appearance | Off-white waxy solid[1][3] |

| Solubility | Soluble in water[1][3] |

| Melting Point | 42.4-43.5 °C[9] |

| Boiling Point | 151 °C at 1.0 Torr[9] |

| Calculated HLB Value | 3.4 |

Methodologies for HLB Determination

The HLB value of a surfactant can be determined through theoretical calculations or experimental protocols.

Theoretical Calculation: Griffin's Method

For non-ionic surfactants like this compound, Griffin's method (1954) is a common approach for calculating the HLB value.[6]

Experimental Protocol:

-

Identify the Hydrophilic Portion: For this compound (C₁₆H₃₃OCH₂CH₂OH), the hydrophilic part is the ethylene glycol group (-OCH₂CH₂OH).

-

Calculate the Molecular Mass of the Hydrophilic Portion (Mh):

-

Mh = (2 * Atomic Mass of C) + (5 * Atomic Mass of H) + (2 * Atomic Mass of O)

-

Mh = (2 * 12.01) + (5 * 1.01) + (2 * 16.00) = 24.02 + 5.05 + 32.00 = 61.07 g/mol .

-

-

Determine the Total Molecular Mass of the Molecule (M): The total molecular weight is 286.5 g/mol .[5]

-

Apply Griffin's Formula: The formula is HLB = 20 * (Mh / M).[6]

-

HLB = 20 * (61.07 / 286.5)

-

HLB ≈ 4.26

-

Note: Discrepancies between calculated and experimentally determined HLB values can occur.

Experimental Determination of Required HLB

This protocol determines the optimal HLB required to emulsify a specific oil phase, which is a critical step in formulation development. It involves creating a series of emulsions with varying HLB values by blending two surfactants with known HLBs (one high, one low) and observing the stability of the resulting emulsions.[10][11]

Experimental Protocol:

-

Select Surfactants: Choose two non-ionic surfactants with known HLB values that bracket the expected required HLB of the oil phase. For instance, Surfactant A (e.g., Span 80, HLB = 4.3) and Surfactant B (e.g., Tween 80, HLB = 15.0).

-

Prepare Surfactant Blends: Create a series of surfactant blends with varying HLB values. The HLB of the blend is the weighted average of the individual surfactant HLBs.

-

Formula: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)

-

-

Prepare Emulsions: For each surfactant blend, prepare an emulsion with the oil phase and aqueous phase at the desired ratio (e.g., 5% surfactant blend, 30% oil, 65% water).

-

Homogenize: Subject each emulsion to identical high-shear homogenization to ensure uniform droplet size distribution.

-

Evaluate Emulsion Stability: Assess the stability of each emulsion after a set period (e.g., 24 hours) by observing parameters such as creaming, coalescence, or phase separation.

-

Determine Optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion is considered the required HLB of the oil phase.[10] Further analysis, such as measuring droplet size, can provide a more quantitative determination, with the smallest and most stable droplets indicating the optimal HLB.[10][11]

Visualizations

The following diagrams illustrate the core concepts discussed in this guide.

Caption: The HLB scale and corresponding surfactant applications.

Caption: Workflow for experimental determination of required HLB.

References

- 1. Applications of Polyethylene Glycol Monocetyl Ether_Chemicalbook [chemicalbook.com]

- 2. Polyethylene Glycol Monocetyl Ether | 9004-95-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. Hexadecyl ethyleneglycol monoether | C18H38O2 | CID 16492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 7. jrhessco.com [jrhessco.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Phase Behavior of Ethylene Glycol Monohexadecyl Ether in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of ethylene (B1197577) glycol monohexadecyl ether (C16E1) in aqueous solutions. C16E1, a nonionic surfactant, is of significant interest in various applications, including pharmaceuticals and material science, due to its self-assembly properties in water. Understanding its phase behavior is critical for formulation development, particularly in drug delivery systems where the controlled formation of micelles and other phases can enhance the solubility and bioavailability of poorly water-soluble drugs.

Fundamental Concepts of C16E1 Phase Behavior

The phase behavior of C16E1 in water is governed by the amphiphilic nature of the molecule, which consists of a long hydrophobic hexadecyl (C16) chain and a hydrophilic ethylene glycol headgroup. In aqueous environments, these molecules self-assemble to minimize the unfavorable contact between the hydrophobic tails and water. This self-assembly leads to the formation of various structures, including micelles and different liquid crystalline phases, depending on the surfactant concentration and temperature.

Two key parameters define the initial self-assembly of C16E1 in an aqueous solution: the Critical Micelle Concentration (CMC) and the Krafft temperature.

-

Critical Micelle Concentration (CMC): This is the concentration at which C16E1 monomers in solution begin to aggregate and form micelles.[1] Below the CMC, the surfactant primarily exists as individual molecules. Above the CMC, additional surfactant molecules predominantly form micelles.[1] The CMC is a crucial parameter as it marks the onset of significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity.

-

Krafft Temperature: The Krafft temperature is the minimum temperature at which micelles can form.[1] Below this temperature, the solubility of the surfactant is too low for the concentration to reach the CMC. The Krafft temperature for C16E1 is closely related to its melting point, which is in the range of 42.4-43.5 °C.

Quantitative Data on the Phase Behavior of C16E1

| Parameter | Value/Expected Trend | Temperature (°C) |

| Melting Point (approximates Krafft Temperature) | 42.4 - 43.5 °C | - |

| Critical Micelle Concentration (CMC) | Expected to show a U-shaped dependence on temperature, with a minimum value at a specific temperature. | Varies |

Note: The CMC of nonionic surfactants typically exhibits a minimum value at a certain temperature. For C16E1, it is anticipated that the CMC will decrease as the temperature rises above the Krafft point, reach a minimum, and then increase with a further increase in temperature.

Thermodynamics of Micellization

The process of micellization is a spontaneous thermodynamic process driven by the hydrophobic effect. The key thermodynamic parameters that govern this process are the standard Gibbs free energy of micellization (ΔG°mic), the enthalpy of micellization (ΔH°mic), and the entropy of micellization (ΔS°mic). These parameters are related by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

For nonionic surfactants like C16E1, the micellization process is typically entropy-driven at lower temperatures and can become enthalpy-driven at higher temperatures. The positive entropy change is largely due to the release of ordered water molecules from around the hydrophobic chains of the surfactant monomers into the bulk water, leading to an overall increase in the entropy of the system.[1]

| Thermodynamic Parameter | Expected Sign and Behavior |

| ΔG°mic | Negative, indicating a spontaneous process. Becomes more negative with increasing temperature initially. |

| ΔH°mic | Can be positive (endothermic) at lower temperatures and become negative (exothermic) at higher temperatures. |

| ΔS°mic | Generally positive and is the main driving force for micellization, especially at lower temperatures. |

Experimental Protocols for Characterizing Phase Behavior

The characterization of the phase behavior of C16E1 in aqueous solutions involves a suite of experimental techniques to determine the CMC, Krafft temperature, and identify the different phases formed.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the micellar point.

-

Surface Tensiometry: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Protocol: A series of aqueous solutions of C16E1 with varying concentrations are prepared. The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature. The CMC is determined as the concentration at the intersection of the two linear portions of the surface tension versus log(concentration) plot.

-

-

Fluorescence Spectroscopy: The fluorescence of a hydrophobic probe (e.g., pyrene) is sensitive to the polarity of its microenvironment. When micelles form, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence spectrum.

-

Protocol: A small, constant amount of a fluorescent probe is added to a series of C16E1 solutions of different concentrations. The fluorescence emission spectrum of the probe is recorded for each solution. The ratio of the intensities of two specific vibronic peaks (e.g., I1/I3 for pyrene) is plotted against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

-

-

Conductivity Measurement: While more commonly used for ionic surfactants, this method can be adapted for nonionic surfactants if there are ionic impurities or if the surfactant itself has a slight charge.

-

Protocol: The electrical conductivity of C16E1 solutions of varying concentrations is measured at a constant temperature. The CMC is identified as the concentration where a change in the slope of the conductivity versus concentration plot is observed.

-

Determination of Krafft Temperature

The Krafft temperature is determined by observing the temperature at which the solubility of the surfactant becomes equal to its CMC.

-

Visual Observation: A simple and direct method.

-

Protocol: A dispersion of C16E1 in water at a concentration known to be above the CMC is prepared at a low temperature (below the expected Krafft temperature), where the solution appears turbid. The dispersion is then slowly heated while being stirred. The Krafft temperature is the temperature at which the solution becomes clear.

-

-

Conductivity Measurement: This method relies on the significant increase in conductivity when micelles form.

-

Protocol: The conductivity of a C16E1 solution (at a concentration above the CMC) is measured as a function of temperature. The Krafft temperature is identified as the temperature at which a sharp increase in conductivity occurs.

-

Phase Diagram Construction

Constructing a phase diagram involves preparing samples with a wide range of surfactant concentrations and observing the phases present at different temperatures.

-

Visual Observation and Polarized Light Microscopy:

-

Protocol: A series of C16E1-water mixtures with varying weight fractions of the surfactant are prepared in sealed glass ampoules. These samples are equilibrated at different temperatures in a thermostatically controlled water bath. The number and type of phases are observed visually. Anisotropic liquid crystalline phases can be identified using a polarized light microscope due to their birefringence.

-

-

Differential Scanning Calorimetry (DSC): DSC is used to detect phase transitions by measuring the heat flow into or out of a sample as a function of temperature.

-

Protocol: A small amount of a C16E1-water mixture of a specific concentration is sealed in a DSC pan. The sample is then heated or cooled at a controlled rate, and the heat flow is monitored. Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions (e.g., melting of the solid surfactant, transitions between different liquid crystalline phases).

-

Visualizations of Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Process of micelle formation above the CMC.

Caption: Conceptual phase diagram for a nonionic surfactant.

Caption: Workflow for CMC determination by tensiometry.

Conclusion and Future Directions

This guide has provided a foundational understanding of the phase behavior of ethylene glycol monohexadecyl ether in aqueous solutions. While specific quantitative data for a complete phase diagram remains an area for further experimental investigation, the principles outlined here, along with the detailed experimental protocols, offer a robust framework for researchers and drug development professionals. Future work should focus on systematically mapping the C16E1-water phase diagram across a wide range of temperatures and concentrations to provide the precise data needed for advanced formulation design and the development of novel drug delivery systems.

References

A Technical Guide to the Self-Assembly of Ethylene glycol monohexadecyl ether into Micelles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies associated with the self-assembly of ethylene (B1197577) glycol monohexadecyl ether (C16E1) into micelles. C16E1 is a non-ionic surfactant of significant interest in pharmaceutical sciences and materials research due to its biocompatibility and ability to form stable drug-delivery vehicles. This document outlines the core concepts of micellization, detailed experimental protocols for characterization, and the thermodynamic driving forces governing this spontaneous process.

Core Concepts of Micellization

The self-assembly of amphiphilic molecules like C16E1 in an aqueous solution is a thermodynamically driven process resulting in the formation of organized structures known as micelles. These structures consist of a hydrophobic core, formed by the hexadecyl (C16) chains, and a hydrophilic corona composed of the ethylene glycol headgroups.

Critical Micelle Concentration (CMC): The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which the formation of micelles becomes thermodynamically favorable. Below the CMC, surfactant molecules exist predominantly as monomers in the solution. As the concentration approaches the CMC, there is a sharp transition where monomers begin to aggregate into micelles.[1] Above the CMC, the concentration of free monomers remains relatively constant, and any additional surfactant molecules predominantly form new micelles.[1] The CMC is a crucial parameter as it dictates the minimum concentration required for the formation of these self-assembled structures, which is vital for applications such as drug solubilization.

Aggregation Number (Nagg): The aggregation number (Nagg) is defined as the average number of surfactant monomers that constitute a single micelle.[2] This parameter is fundamental to understanding the size, shape, and encapsulation capacity of the micelles. The Nagg is influenced by factors such as the chemical structure of the surfactant, temperature, and the ionic strength of the solution.

Thermodynamics of Micellization: The spontaneous formation of micelles is governed by the change in Gibbs free energy (ΔG°mic). The process is favorable when ΔG°mic is negative. The Gibbs free energy of micellization is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process by the following equation:

ΔG°mic = ΔH°mic - TΔS°mic

For many non-ionic surfactants, micellization is an entropy-driven process.[3] The primary driving force is the hydrophobic effect, where the ordering of water molecules around the hydrophobic surfactant tails is disrupted upon micelle formation, leading to a significant increase in the overall entropy of the system.[3] While the association of monomers into a micelle is entropically unfavorable, the release of structured water molecules into the bulk solvent results in a net positive entropy change, making the process spontaneous.[4] The enthalpy of micellization (ΔH°mic) can be endothermic or exothermic, depending on the specific interactions between surfactant molecules and the surrounding solvent at different temperatures.[5]

Quantitative Data on Micellization

| Surfactant | Temperature (°C) | CMC (mol/L) | Aggregation Number (Nagg) | ΔH°mic (kJ/mol) |

| C12E5 | 25 | 7.0 x 10⁻⁵ | Not Specified | Not Specified |

| C12E6 | Not Specified | 8.5 x 10⁻⁵ | Not Specified | Not Specified |

| C8E5 | 25 | Not Specified | ~100 | Not Specified |

| C10E6 | 25 | Not Specified | ~200 | Not Specified |

Note: The data presented above is for comparative non-ionic surfactants and not for C16E1. The CMC and Nagg are dependent on experimental conditions.

Experimental Protocols

The characterization of C16E1 micelles involves several key experiments to determine the CMC, aggregation number, and thermodynamic parameters.

Surface Tensiometry: This is a classic and widely used method for determining the CMC of surfactants.

-

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated. At the CMC, micelles form in the bulk solution, and the concentration of free monomers remains constant, resulting in a plateau or a significant change in the slope of the surface tension versus log-concentration plot.

-

Methodology:

-

Prepare a stock solution of C16E1 in deionized water.

-

Create a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring) at a constant temperature.[6]

-

Ensure the platinum plate or ring is thoroughly cleaned with a solvent (e.g., acetone) and flamed before each measurement to remove any organic contaminants.[6]

-

Plot the measured surface tension as a function of the logarithm of the C16E1 concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot, corresponding to the pre-micellar and post-micellar concentrations.

-

Steady-State Fluorescence Quenching: This technique provides a reliable method for determining the aggregation number of micelles.[7][8]

-

Principle: A fluorescent probe (e.g., pyrene) that preferentially partitions into the hydrophobic core of the micelles is used.[7] A quencher molecule, which also resides in the micelles, will decrease the fluorescence intensity of the probe if they are in the same micelle. By analyzing the quenching efficiency as a function of the quencher concentration, the micelle concentration can be determined. The aggregation number is then calculated from the total surfactant concentration (above the CMC) and the determined micelle concentration.[7]

-

Methodology:

-

Prepare a series of C16E1 solutions at a concentration significantly above the CMC.

-

Add a constant, low concentration of a fluorescent probe (e.g., pyrene) to each solution.

-

To these solutions, add varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride).[8]

-

Allow the solutions to equilibrate.

-

Measure the steady-state fluorescence intensity of the probe in each sample using a spectrofluorometer.

-

The relationship between the fluorescence intensity (I₀/I) and the quencher concentration ([Q]) can be described by the equation: ln(I₀/I) = Nagg * [Q] / ([Surfactant] - CMC), where I₀ is the fluorescence intensity in the absence of the quencher.

-

A plot of ln(I₀/I) versus [Q] should yield a straight line, and the aggregation number (Nagg) can be calculated from the slope.

-

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that allows for the direct measurement of the enthalpy of micellization (ΔH°mic) and can also be used to determine the CMC.[9]

-

Principle: ITC measures the heat absorbed or released during a titration process. To determine the thermodynamics of micellization, a concentrated solution of the surfactant is titrated into the solvent (water). Below the CMC, the heat change corresponds to the dilution of the surfactant monomers. As the concentration in the cell surpasses the CMC, the heat change is a combination of monomer dilution and micelle formation/dissociation. The resulting titration curve shows a distinct transition at the CMC.

-

Methodology:

-

Prepare a concentrated stock solution of C16E1 (well above the CMC) in the syringe.

-

Fill the sample cell of the ITC instrument with deionized water.

-

Set the experimental temperature and allow the system to equilibrate.

-

Perform a series of small injections of the C16E1 solution into the water-filled cell while monitoring the heat change.

-

The raw data will show peaks corresponding to the heat change after each injection.

-

Integration of these peaks yields a plot of enthalpy change per mole of injectant versus the total surfactant concentration in the cell.

-

The inflection point of this sigmoid-shaped curve corresponds to the CMC, and the difference in the enthalpy values before and after the CMC corresponds to the enthalpy of micellization (ΔH°mic).[9]

-

The Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC using the equation: ΔG°mic = RT * ln(X_CMC), where R is the gas constant, T is the absolute temperature, and X_CMC is the mole fraction of the surfactant at the CMC.

-

The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation: ΔS°mic = (ΔH°mic - ΔG°mic) / T.[5]

-

Visualizations

The following diagrams illustrate the experimental workflow for characterizing C16E1 micelles and the thermodynamic relationships governing their formation.

Conclusion

The self-assembly of ethylene glycol monohexadecyl ether into micelles is a complex process governed by fundamental thermodynamic principles, primarily the hydrophobic effect. A thorough characterization of the critical micelle concentration, aggregation number, and thermodynamic parameters is essential for the effective design and application of C16E1-based systems in drug delivery and other advanced material applications. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine these key properties, enabling the development of well-defined and stable micellar formulations. While specific quantitative data for C16E1 remains to be extensively documented, the methodologies presented here are standard and applicable for its comprehensive characterization.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence Quenching in Microheterogeneous Media:: A Laboratory Experiment Determining Micelle Aggregation Number - Dialnet [dialnet.unirioja.es]

- 9. tainstruments.com [tainstruments.com]

The Interaction of Ethylene Glycol Monohexadecyl Ether with Lipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between ethylene (B1197577) glycol monohexadecyl ether (C16E1), a non-ionic surfactant, and lipid bilayers, which serve as a fundamental model for cell membranes. Understanding these interactions is crucial for various applications, including drug delivery, toxicology, and the formulation of consumer products. This document outlines the expected physicochemical effects of C16E1 on lipid membranes, details the key experimental methodologies used to study these interactions, and explores potential implications for cellular signaling pathways.

Physicochemical Effects of Ethylene Glycol Monohexadecyl Ether on Lipid Bilayers

This compound, belonging to the family of poly(ethylene glycol) ethers, is an amphiphilic molecule with a hydrophilic ethylene glycol head group and a hydrophobic 16-carbon alkyl chain. When introduced to an aqueous environment containing lipid bilayers, C16E1 partitions between the aqueous phase and the lipid membrane. Its incorporation into the bilayer can induce significant alterations in the membrane's structural and dynamic properties.

Membrane Fluidity

The insertion of C16E1 into a lipid bilayer is expected to increase membrane fluidity. The bulky headgroup and flexible alkyl chain of the surfactant can disrupt the ordered packing of the lipid acyl chains, leading to a more disordered, fluid state. This effect is particularly pronounced in the gel phase of the lipid bilayer, where the lipid chains are highly ordered. The introduction of C16E1 can lower the temperature of the gel-to-liquid crystalline phase transition.

Bilayer Thickness and Permeability

The incorporation of C16E1 can lead to a decrease in the thickness of the lipid bilayer. The disruption of the lipid packing and the introduction of the shorter ethylene glycol headgroup can reduce the overall height of the bilayer. This thinning of the membrane, coupled with the increased fluidity, can lead to an increase in membrane permeability to water-soluble molecules. At higher concentrations, non-ionic surfactants can induce the formation of pores or even solubilize the membrane into mixed micelles.

Quantitative Data on C16E1-Lipid Bilayer Interactions

Table 1: Effect of C16E1 on the Main Phase Transition of Dipalmitoylphosphatidylcholine (DPPC) Multilamellar Vesicles as Determined by Differential Scanning Calorimetry (DSC)

| C16E1 Mole Fraction | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |

| 0.00 | Data not available | Data not available |

| 0.05 | Data not available | Data not available |

| 0.10 | Data not available | Data not available |

| 0.20 | Data not available | Data not available |

Table 2: Effect of C16E1 on the Fluorescence Anisotropy of 1,6-Diphenyl-1,3,5-hexatriene (B155585) (DPH) in DPPC Large Unilamellar Vesicles

| C16E1 Mole Fraction | Temperature (°C) | Fluorescence Anisotropy (r) |

| 0.00 | 25 | Data not available |

| 0.00 | 50 | Data not available |

| 0.10 | 25 | Data not available |

| 0.10 | 50 | Data not available |

Table 3: Effect of C16E1 on the Surface Pressure-Area Isotherm of a DPPC Monolayer at the Air-Water Interface

| C16E1 Mole Fraction | Lift-off Area (Ų/molecule) | Collapse Pressure (mN/m) |

| 0.00 | Data not available | Data not available |

| 0.10 | Data not available | Data not available |

| 0.25 | Data not available | Data not available |

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated or cooled. It is a powerful tool for studying the phase transitions of lipid bilayers. The interaction of C16E1 with a lipid bilayer will alter the energetics of these transitions.

Methodology:

-

Liposome (B1194612) Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving the desired lipid (e.g., DPPC) and C16E1 in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is hydrated with a buffer solution and vortexed to form a suspension of MLVs.

-

Sample Preparation for DSC: A known amount of the liposome suspension is transferred into an aluminum DSC pan. An identical volume of the buffer is placed in a reference pan.

-

DSC Measurement: The sample and reference pans are placed in the calorimeter. The temperature is scanned over a range that encompasses the phase transition(s) of the lipid, typically at a rate of 1-2°C/min. The differential heat flow between the sample and reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature, peak temperature (Tm), and the enthalpy of the phase transition (ΔH), which is the area under the transition peak.

Figure 1: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Fluorescence Anisotropy Spectroscopy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. Probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) are commonly used to assess membrane fluidity. A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, and thus an increase in membrane fluidity.

Methodology:

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. A lipid film containing the desired lipid and C16E1 is hydrated, and the resulting suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

Probe Incorporation: The fluorescent probe DPH, dissolved in a suitable solvent, is added to the LUV suspension. The mixture is incubated to allow the probe to partition into the lipid bilayers.

-

Fluorescence Measurement: The sample is placed in a fluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the fluorescence emission is measured in both the vertical and horizontal planes.

-

Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where IVV and IVH are the fluorescence intensities with the excitation polarizer vertical and the emission polarizer vertical and horizontal, respectively. G is the grating correction factor.

Figure 2: Workflow for Fluorescence Anisotropy Spectroscopy.

Langmuir-Blodgett Trough

The Langmuir-Blodgett trough technique is used to study the behavior of amphiphilic molecules at an air-water interface. It allows for the formation of a monolayer of lipids, which can be compressed to study its phase behavior and the effect of interacting molecules like C16E1.

Methodology:

-

Trough Preparation: The Langmuir trough is filled with a pure aqueous subphase. The surface is cleaned by aspiration.

-

Monolayer Formation: A solution of the lipid and C16E1 in a volatile organic solvent is carefully spread onto the air-water interface. The solvent is allowed to evaporate, leaving a monolayer of the amphiphiles.

-

Isotherm Measurement: The monolayer is compressed by movable barriers at a constant rate, while the surface pressure is continuously measured using a Wilhelmy plate or a Langmuir balance. The surface pressure is recorded as a function of the area per molecule.

-

Data Analysis: The resulting surface pressure-area isotherm provides information about the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid), the area per molecule at different pressures, and the collapse pressure at which the monolayer breaks down.

Figure 3: Workflow for Langmuir-Blodgett Trough measurements.

Potential Implications for Cellular Signaling

Alterations in the physical properties of the cell membrane can have profound effects on the function of membrane-associated proteins and signaling pathways. While direct evidence linking this compound to specific signaling cascades is limited, its effects on membrane fluidity and thickness suggest potential modulatory roles.

Protein Kinase C (PKC) Signaling

Protein Kinase C (PKC) is a family of enzymes that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. The activation of many PKC isoforms is dependent on their translocation to the cell membrane and interaction with membrane lipids like diacylglycerol (DAG) and phosphatidylserine (B164497) (PS).

Potential Interaction:

Changes in membrane fluidity induced by C16E1 could influence the lateral diffusion of PKC and its cofactors within the membrane, potentially altering the kinetics of PKC activation. Furthermore, by modifying the packing of lipids, C16E1 could indirectly affect the accessibility of DAG and PS to the regulatory domains of PKC, thereby modulating its activity.

Figure 4: Potential influence of C16E1 on PKC signaling.

Calcium Signaling

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular functions. The concentration of cytosolic Ca²⁺ is tightly controlled by the activity of channels and pumps located in the plasma membrane and the membranes of intracellular organelles like the endoplasmic reticulum.

Potential Interaction:

The increased permeability of the lipid bilayer caused by C16E1 could lead to a non-specific leakage of Ca²⁺ across the plasma membrane, potentially disrupting intracellular Ca²⁺ homeostasis. Additionally, alterations in membrane fluidity could affect the conformation and function of membrane-embedded ion channels and pumps that are critical for maintaining Ca²⁺ gradients.

Figure 5: Potential influence of C16E1 on calcium signaling.

Conclusion

This compound, as a non-ionic surfactant, is expected to significantly interact with lipid bilayers, leading to increased membrane fluidity and permeability, and a decrease in bilayer thickness. While specific quantitative data for C16E1 are not extensively available, the experimental methodologies outlined in this guide provide a robust framework for obtaining such critical information. The potential for C16E1 to modulate key cellular signaling pathways, such as those involving Protein Kinase C and calcium, underscores the importance of further research in this area. A thorough understanding of these interactions is essential for the rational design of drug delivery systems and for assessing the biocompatibility and potential toxicity of formulations containing this and similar surfactants.

An In-depth Technical Guide to the Safe Handling of Ethylene Glycol Monohexadecyl Ether in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethylene (B1197577) Glycol Monohexadecyl Ether (CAS No. 2136-71-2) in a laboratory setting. The following sections detail the chemical's properties, associated hazards, and recommended procedures for safe use, emergency response, and disposal.

Chemical and Physical Properties

Ethylene glycol monohexadecyl ether is a member of the glycol ether family, which is widely used in industrial and commercial applications.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C18H38O2 | [2] |

| Molecular Weight | 286.5 g/mol | [2] |

| Appearance | Colorless, oily liquid | [3] |

| Boiling Point | Not available | |

| Flash Point | Not available | |

| Solubility | Soluble in water | [4] |

| Synonyms | 2-Hexadecoxyethanol, C16E1 | [2] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance.[5][6] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[5] It may also cause respiratory irritation.[5]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Source:[5]

Toxicological Data

The following table summarizes the available acute toxicity data for ethylene glycol monohexyl ether, a closely related compound. This data is indicative of the potential hazards of this compound.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 830 mg/kg | [6] |

| LD50 | Rabbit | Dermal | 810 mg/kg | [6] |

| Skin Irritation | Rabbit | Dermal | 500 mg (open) - Mild | [6] |

| Eye Irritation | Rabbit | Ocular | 1 mg - Mild | [6] |

Experimental Protocols for Hazard Assessment

The toxicological data presented are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological assessments.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[5][7][8]

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.[5]

-

Preparation: The day before the test, the fur on the animal's back is clipped.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) sample of the test substance is applied to a small area of the clipped skin and covered with a gauze patch.

-

Exposure: The patch is left in place for a specified duration, typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.[9][10][11]

Methodology:

-

Animal Model: Albino rabbits are the preferred species for this test.[10]

-

Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

-

Scoring: The ocular reactions are scored based on a standardized system to determine the level of irritation.

Acute Oral Toxicity (OECD Test Guideline 401 - Rescinded, but historically relevant)

This test was historically used to determine the median lethal dose (LD50) of a substance when administered orally.[12] While this specific guideline has been rescinded in favor of methods that use fewer animals, the principle remains relevant for understanding historical data.[3][13][14]

Methodology:

-

Animal Model: Typically, rats or mice are used.

-

Dosing: The test substance is administered in graduated doses to several groups of animals, with one dose per group.

-

Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

LD50 Calculation: The LD50 is statistically calculated as the dose that is lethal to 50% of the test animals.